3-(1-Aminoethyl)adamantan-1-ol hydrochloride
Overview
Description
3-(1-Aminoethyl)adamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H22ClNO It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure
Preparation Methods
The synthesis of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride can be achieved through the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). One method involves using a system of H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine . This procedure allows for the selective synthesis of the desired compound.
Chemical Reactions Analysis
3-(1-Aminoethyl)adamantan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Aminoethyl)adamantan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)adamantan-1-ol hydrochloride involves its interaction with molecular targets in biological systems. It is known to interact with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. By modulating the activity of these receptors, the compound can influence various physiological processes.
Comparison with Similar Compounds
3-(1-Aminoethyl)adamantan-1-ol hydrochloride can be compared to other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine, used for its antiviral properties.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
3-(1-aminoethyl)adamantan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQOOWYJIKUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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